molecular formula C22H15ClO6S B2757533 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate CAS No. 331460-89-0

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate

Cat. No.: B2757533
CAS No.: 331460-89-0
M. Wt: 442.87
InChI Key: CJMJSFMXVHEUKW-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 4-methoxyphenyl group and a 4-chlorobenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core structure.

    Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of the chromen-4-one core with a 4-methoxyphenyl group using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and sulfonating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromen-4-one derivatives, while substitution reactions can produce a variety of substituted chromen-4-one compounds.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 4-chlorobenzene-1-sulfonate: A related compound with similar structural features.

    Chromen-4-one Derivatives: A class of compounds with the chromen-4-one core structure, which may have varying substituents.

Uniqueness

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO6S/c1-27-16-10-6-14(7-11-16)21-22(20(24)18-4-2-3-5-19(18)28-21)29-30(25,26)17-12-8-15(23)9-13-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMJSFMXVHEUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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